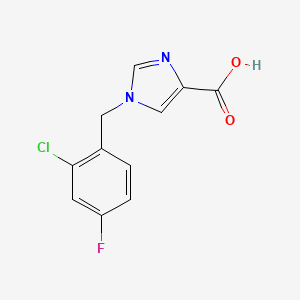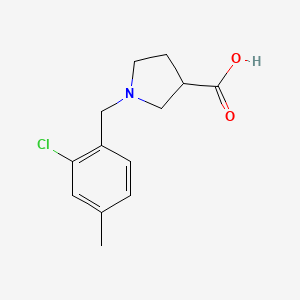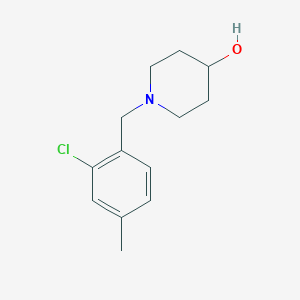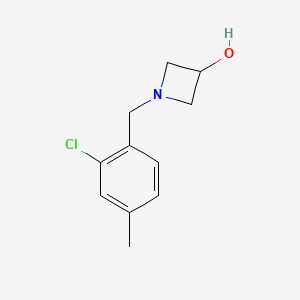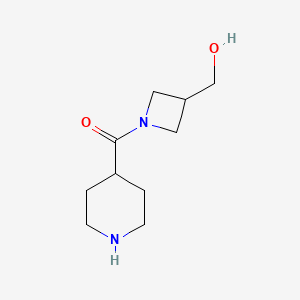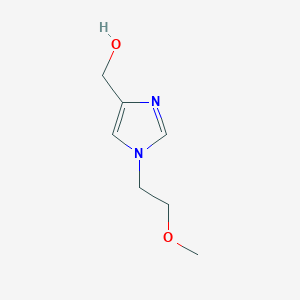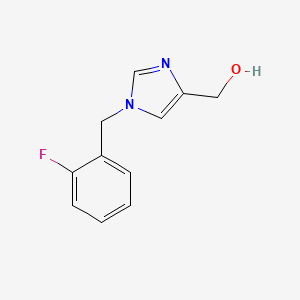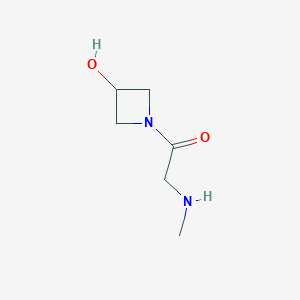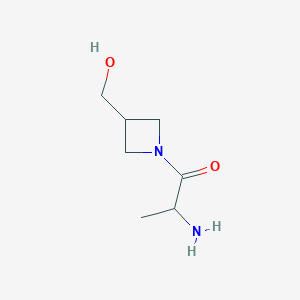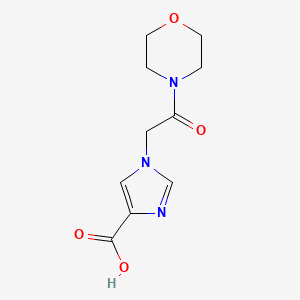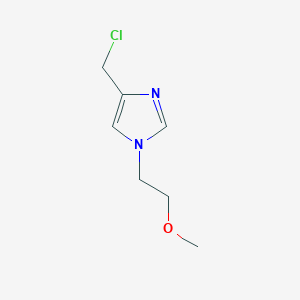
4-(chloromethyl)-1-(2-methoxyethyl)-1H-imidazole
Descripción general
Descripción
4-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole is a chemical compound that has been studied extensively for its potential applications in a variety of scientific fields. This compound has been used in synthesis methods, scientific research applications, and in laboratory experiments, and has demonstrated biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Spectroscopic Analysis and Molecular Docking
Imidazole derivatives have been synthesized and characterized using spectroscopic methods and molecular dynamics simulations. One study reported the solvent-free synthesis of two imidazole derivatives, which were then analyzed using IR, FT-Raman, and NMR spectroscopy. These compounds demonstrated antimicrobial activity and were evaluated for their reactivity through DFT calculations, showing potential in pharmaceutical applications and as materials with non-linear optical (NLO) properties (Thomas et al., 2018).
Corrosion Inhibition
Imidazole derivatives have shown effectiveness as corrosion inhibitors for metals in acidic solutions. A study synthesized three new imidazole compounds using a microwave irradiation method, which exhibited high corrosion inhibition efficiency on mild steel in acidic environments. This showcases imidazole derivatives' potential in industrial applications to prevent metal corrosion (Prashanth et al., 2021).
Catalysis
Chloromethylated MIL-101(Cr) modified with imidazole has been used as a support for immobilizing manganese porphyrin, demonstrating high efficiency, stability, and reusability in the oxidation of hydrocarbons. This highlights the role of imidazole derivatives in catalysis, particularly in heterogeneous catalysis applications (Zadehahmadi et al., 2014).
Antimicrobial and Anticancer Activities
Imidazole derivatives have been explored for their biological activities, including antimicrobial and anticancer effects. Research has shown that specific imidazole compounds possess significant antimicrobial activity against various bacterial strains and exhibit anticancer properties through mechanisms such as tubulin polymerization inhibition, which is crucial for cancer treatment strategies (Ramanathan, 2017).
Reactivity and Interaction Studies
The reactivity of imidazole derivatives has been studied through spectroscopic characterization and computational study, indicating potential interactions with proteins, which could be relevant for designing new pharmaceuticals. These studies utilize DFT calculations and molecular docking to evaluate the compounds' stability and interaction with biological molecules (Hossain et al., 2018).
Propiedades
IUPAC Name |
4-(chloromethyl)-1-(2-methoxyethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-11-3-2-10-5-7(4-8)9-6-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTCNCPISISULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(N=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



